N-(2,4,5-Trimethoxybenzoyl)-morpholine
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Overview
Description
4-(2,4,5-Trimethoxybenzoyl)morpholine is an organic compound that belongs to the class of benzoylmorpholines It is characterized by the presence of a morpholine ring attached to a benzoyl group substituted with three methoxy groups at the 2, 4, and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4,5-Trimethoxybenzoyl)morpholine typically involves the reaction of 2,4,5-trimethoxybenzoyl chloride with morpholine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:
2,4,5-Trimethoxybenzoyl chloride+Morpholine→4-(2,4,5-Trimethoxybenzoyl)morpholine+HCl
Industrial Production Methods
Industrial production methods for 4-(2,4,5-Trimethoxybenzoyl)morpholine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2,4,5-Trimethoxybenzoyl)morpholine can undergo various chemical reactions, including:
Nucleophilic Acyl Substitution: The benzoyl group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The compound can be hydrolyzed to yield 2,4,5-trimethoxybenzoic acid and morpholine.
Common Reagents and Conditions
Nucleophilic Acyl Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., sodium hydroxide or pyridine).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic Acyl Substitution: Substituted benzoylmorpholines.
Oxidation: Oxidized derivatives of the benzoyl group.
Reduction: Reduced derivatives of the benzoyl group.
Hydrolysis: 2,4,5-Trimethoxybenzoic acid and morpholine.
Scientific Research Applications
4-(2,4,5-Trimethoxybenzoyl)morpholine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those with sedative and anxiolytic properties.
Material Science: The compound is used in the development of advanced materials with specific chemical and physical properties.
Biological Research: It serves as a tool for studying the interactions of benzoylmorpholines with biological targets.
Industrial Applications: The compound is used in the production of specialty chemicals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 4-(2,4,5-Trimethoxybenzoyl)morpholine involves its interaction with specific molecular targets in the body. The compound is known to exert psychoactive effects, likely through its interaction with neurotransmitter receptors in the central nervous system . The exact molecular pathways and targets are still under investigation, but it is believed to modulate the activity of neurotransmitters such as serotonin and dopamine.
Comparison with Similar Compounds
4-(2,4,5-Trimethoxybenzoyl)morpholine can be compared with other benzoylmorpholines, such as:
4-(3,4,5-Trimethoxybenzoyl)morpholine: Similar structure but different substitution pattern on the benzoyl group.
4-(2,4-Dimethoxybenzoyl)morpholine: Lacks one methoxy group compared to 4-(2,4,5-Trimethoxybenzoyl)morpholine.
4-(2,5-Dimethoxybenzoyl)morpholine: Different substitution pattern on the benzoyl group.
The uniqueness of 4-(2,4,5-Trimethoxybenzoyl)morpholine lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
64038-96-6 |
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Molecular Formula |
C14H19NO5 |
Molecular Weight |
281.30 g/mol |
IUPAC Name |
morpholin-4-yl-(2,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C14H19NO5/c1-17-11-9-13(19-3)12(18-2)8-10(11)14(16)15-4-6-20-7-5-15/h8-9H,4-7H2,1-3H3 |
InChI Key |
SXUXHDBEQQRKOG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)N2CCOCC2)OC)OC |
Origin of Product |
United States |
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